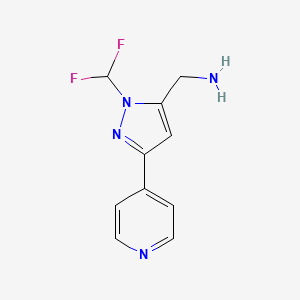

(1-(difluorométhyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)méthanamine

Vue d'ensemble

Description

(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine is a useful research compound. Its molecular formula is C10H10F2N4 and its molecular weight is 224.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality (1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Intermédiaires pharmaceutiques

Ce composé est utilisé comme intermédiaire dans la synthèse de divers produits pharmaceutiques. Sa structure permet l'introduction d'atomes de fluor dans les molécules de médicaments, ce qui peut modifier considérablement l'activité biologique et la stabilité métabolique des produits pharmaceutiques .

Synthèse sans catalyseur

Il sert d'ingrédient clé dans la synthèse sans catalyseur de carbamates substitués de pyridin-2-yle et de quinoléin-2-yle. Cette technique écologique convient à la synthèse à haut rendement et peut être appliquée à une large gamme de carbamates substitués .

Détection de pesticides

Les dérivés du composé peuvent être utilisés dans la construction de réseaux métallo-organiques luminescents (MOF) pour la détection de pesticides. Ces MOF présentent une forte émission bleu-vert et peuvent détecter de manière sensible et quantitative des traces de pesticides comme la 2,6-dichloro-4-nitroaniline .

Matériaux biomimétiques

Ses dérivés sont également étudiés dans la synthèse de phases lipidiques-eau cubiques, qui sont de nouvelles classes de matériaux biomimétiques. Ces matériaux ont des applications potentielles dans le domaine de la biotechnologie et de la nanotechnologie .

Activité Biologique

The compound (1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

IUPAC Name: (1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine

Molecular Formula: C9H9F2N5

CAS Number: 2092064-83-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory processes and cancer progression. The difluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate cellular membranes.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to (1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine have shown potent inhibition of cancer cell proliferation in vitro. Specifically, one study reported that certain aminopyrazoles displayed growth inhibition rates of 54.25% against HepG2 (liver cancer) cells and 38.44% against HeLa (cervical cancer) cells, indicating promising anticancer potential .

Anti-inflammatory Effects

Research indicates that pyrazole compounds can also act as anti-inflammatory agents. For example, a series of pyrazole derivatives were evaluated for their anti-inflammatory activity, showing IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium . The incorporation of the pyridine moiety may enhance the anti-inflammatory effects through modulation of COX enzymes.

Antimicrobial Activity

The compound has been explored for its antimicrobial properties as well. Pyrazole derivatives have demonstrated bactericidal and fungicidal activities, making them candidates for agricultural applications as well as therapeutic use in treating infections .

Case Study 1: Anticancer Screening

In a study focusing on the anticancer activity of various pyrazole derivatives, (1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine was part of a larger series tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with further investigation into its mechanism revealing induction of apoptosis in cancer cells.

Case Study 2: Anti-inflammatory Assays

Another significant study assessed the anti-inflammatory properties of this compound using in vivo models. The results showed a reduction in edema and inflammatory markers when administered at therapeutic doses, suggesting potential for development as an anti-inflammatory drug.

Data Table: Biological Activities Overview

Propriétés

IUPAC Name |

[2-(difluoromethyl)-5-pyridin-4-ylpyrazol-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2N4/c11-10(12)16-8(6-13)5-9(15-16)7-1-3-14-4-2-7/h1-5,10H,6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWXNINUMMLENO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NN(C(=C2)CN)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.